- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689
Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)
94743-26-7 structure
Product Name:2,2-Dimethyl-6-phenylhexan-3-one
N.o CAS:94743-26-7
MF:C14H20O
MW:204.308004379272
CID:4721841
PubChem ID:13458655
Update Time:2025-04-24
2,2-Dimethyl-6-phenylhexan-3-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,2-Dimethyl-6-phenylhexan-3-one
- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
-
- Inchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
- Chave InChI: JRSVGSLNDAMUHF-UHFFFAOYSA-N
- SMILES: O=C(CCCC1C=CC=CC=1)C(C)(C)C
Propriedades Computadas
- Massa Exacta: 204.151415257g/mol
- Massa monoisotópica: 204.151415257g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 5
- Complexidade: 194
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 17.1
2,2-Dimethyl-6-phenylhexan-3-one Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |
2,2-dimethyl-6-phenylhexan-3-one |
94743-26-7 | 95% | 10g |
$1527 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |
2,2-Dimethyl-6-phenylhexan-3-one |
94743-26-7 | 98% | 1g |
¥3288.00 | 2024-04-24 |
2,2-Dimethyl-6-phenylhexan-3-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C
Referência
- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505
Método de produção 4
Condições de reacção
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt
Referência
- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691
Método de produção 5
Condições de reacção
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C
Referência
- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458
Método de produção 6
Condições de reacção
Referência
- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484
Método de produção 7
Condições de reacção
Referência
- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19
Método de produção 8
Condições de reacção
1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Referência
- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893
Método de produção 9
Condições de reacção
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255
2,2-Dimethyl-6-phenylhexan-3-one Raw materials
- 2,2-dimethylpropanoic acid
- Benzene, (3,3-dibromopropyl)-
- N-methoxy-N-methyl-4-phenylbutanamide
- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester
- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane
- LITHIUM-2-METHYL-2-PROPANIDE
- (3-Bromopropyl)benzene
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione
- (2-Chloroethyl)benzene
- Benzene,(3-iodopropyl)-
- 3-PHENYL PROPANE MAGNESIUM BROMIDE
2,2-Dimethyl-6-phenylhexan-3-one Preparation Products
2,2-Dimethyl-6-phenylhexan-3-one Literatura Relacionada
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel